![molecular formula C23H15Cl2N3 B2504663 1-(2-氯苯基)-3-(4-氯苯基)-8-甲基-1H-吡唑并[4,3-c]喹啉 CAS No. 901006-18-6](/img/structure/B2504663.png)

1-(2-氯苯基)-3-(4-氯苯基)-8-甲基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

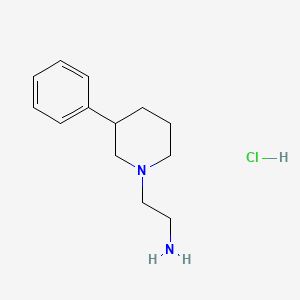

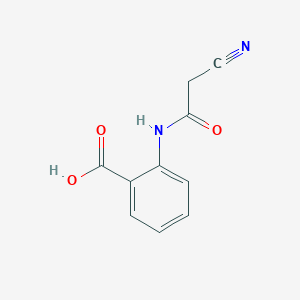

The compound "1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its versatile applications in the field of molecular sensors and fluorescence. The pyrazoloquinoline chromophore, specifically the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, has been identified as a valuable building block for constructing molecular sensors with bright fluorescence properties . These compounds can be tailored to detect various analytes through the integration of different functional groups, allowing for the development of both electron-transfer probes and fluoroionophores .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives, such as the ones related to the compound , involves catalytic reduction of precursors like 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one. This process can incorporate alkylidene moieties when performed in alcohols or can proceed through the interaction of 2-aminobenzyl precursors with aldehydes and ketones . Additionally, the reduction of these compounds with zinc and acetic acid can yield related pyrazoloquinoline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The substitution patterns on the phenyl rings, as well as the presence of chloro groups in the compound of interest, are likely to influence the electronic properties and the overall molecular conformation. The structural characterization of these compounds typically involves mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions depending on their substitution patterns and the functional groups present. The reactivity of these compounds can be explored through their interactions with different reagents, leading to the formation of spiro compounds and other structurally related derivatives . The chemical behavior of these compounds under reductive conditions has been studied, providing insights into the potential transformations they can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing chloro groups and the specific arrangement of the fused rings contribute to the compound's photophysical properties, such as fluorescence. The bright emissive characteristics of these compounds make them suitable for applications in molecular sensing, where changes in fluorescence can signal the presence of analytes . The detailed properties such as solubility, melting points, and stability would require further experimental data, which is not provided in the abstracts.

科学研究应用

光学和量子化学性质

研究表明,1-(2-氯苯基)-3-(4-氯苯基)-8-甲基-1H-吡唑并[4,3-c]喹啉衍生物具有显著的光学性质。对氮杂芴和蓝芴染料的环接类似物的甲基衍生物的研究,包括4-(2-氯苯基)-7-甲基-1,3-二苯基-1H-吡唑并[3,4-b]喹啉(MCPDPPQ),揭示了它们潜在的发光或电致发光应用。这些化合物在可见光谱的绿黄色范围内发出光,取决于溶剂极性,这一性质可以用于开发新的光致发光材料 (Danel et al., 2010)。

合成和结构分析

已经探讨了吡唑喹啉衍生物的合成和结构分析,以更好地了解它们的化学性质。例如,已报道了吡唑[3,4-c]喹啉衍生物的合成,展示了获得这些化合物及其进一步化学修饰的方法 (Nagarajan & Shah, 1992)。这些研究为开发具有特定化学和物理性质的新材料奠定了基础。

光伏应用

对吡唑喹啉衍生物的光伏性质进行了调查,例如制备有机-无机光电二极管器件,取得了令人鼓舞的结果。这些化合物中氯苯基团的存在被发现可以改善二极管参数,表明它们在光伏应用和新型光电二极管的开发中具有潜在用途 (Zeyada et al., 2016)。

缓蚀

已研究了喹啉衍生物,包括结构与1-(2-氯苯基)-3-(4-氯苯基)-8-甲基-1H-吡唑并[4,3-c]喹啉相关的化合物,作为酸性介质中对轻钢的缓蚀剂。这些研究表明,这类化合物可以提供高缓蚀效率,使其在工业应用中保护金属免受腐蚀方面具有价值 (Saraswat & Yadav, 2020)。

属性

IUPAC Name |

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2N3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJTXRSGJYMVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)

![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)

![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)